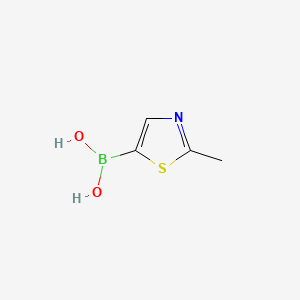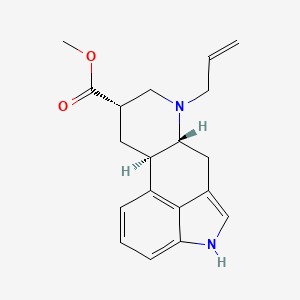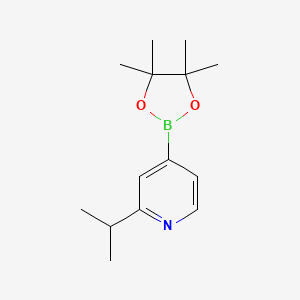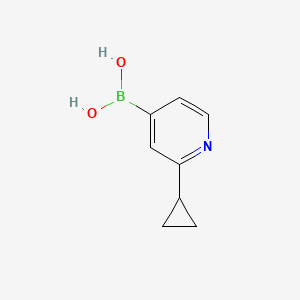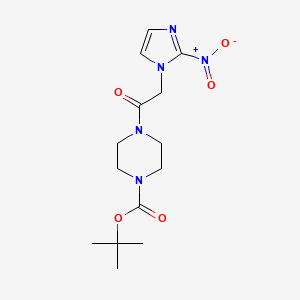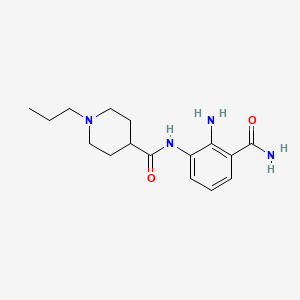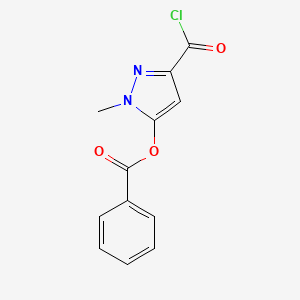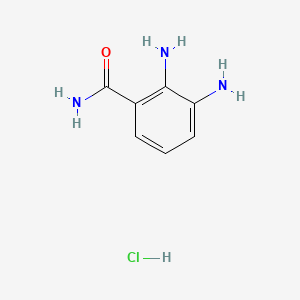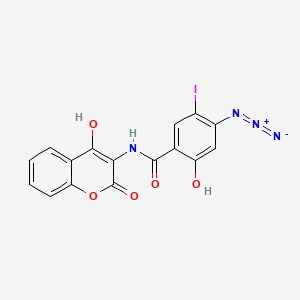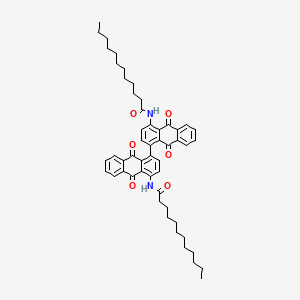
Cloruro de Tetrakis(2,6-diclorofenil)porfirina de Manganeso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride, also known as Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride, is a useful research compound. Its molecular formula is C44H20Cl9MnN4 and its molecular weight is 978.66. The purity is usually 95%.
BenchChem offers high-quality Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic metal compound . It has been studied for its interaction with manganese (II) chloride . The primary target of this compound is manganese (II) chloride, with which it forms manganese (II) and manganese (III) complexes .
Mode of Action
The compound interacts with its target through complexation and metal exchange reactions . The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese (II) chloride were studied with the goal of finding optimal conditions for the synthesis of manganese (II) and manganese (III) complexes .
Biochemical Pathways
Manganese porphyrins have been studied as models of enzymes due to their high reactivity toward oxidation and oxygenation . They are also interesting subjects for studying the relations between the structure and physicochemical, catalytic, and other properties of coordination compounds of biometals with organic ligands .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane , which may influence its absorption and distribution.
Result of Action
Some manganese porphyrins are known to be molecular magnets and are capable of forming nanoporous structures . This gives rise to new materials with required properties .
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions. It has been used as a catalyst in organic synthesis, demonstrating catalytic activity
Cellular Effects
The cellular effects of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride are not well-studied. Related manganese porphyrins have been studied for their effects on cells. For instance, a synthetic antioxidant, manganese(III) tetrakis(1-methyl-4-pyridyl) porphyrin, has been shown to protect against cytotoxicity induced by particulate matter in rabbit corneal epithelial cells .
Molecular Mechanism
It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride typically involves the reaction of 2,6-dichlorophenylporphyrin with manganese chloride[2][2]. The process can be carried out under various conditions, including room temperature or elevated temperatures, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a sol-gel method where manganese(III) porphyrin is covalently bound to a silica matrix . This method not only enhances the stability of the compound but also allows for its reuse in catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions: Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is known to undergo several types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons and other organic substrates.
Reduction: The compound can participate in reduction reactions, although less commonly.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Conditions often involve the use of polar solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions include various oxidized organic compounds, such as epoxides and alcohols .
Comparación Con Compuestos Similares
- Manganese Tetrakis(2,6-difluorophenyl)porphyrin Chloride
- Manganese Tetrakis(2,6-dibromophenyl)porphyrin Chloride
- Manganese Tetrakis(2,6-diiodophenyl)porphyrin Chloride
Comparison: Compared to these similar compounds, Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is unique due to its specific halogen substitution pattern, which influences its reactivity and stability . The dichloro substitution provides a balance between electron-withdrawing effects and steric hindrance, making it particularly effective as a catalyst in oxidation reactions .
Propiedades
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQYGFMXFKOTOZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl11MnN4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
